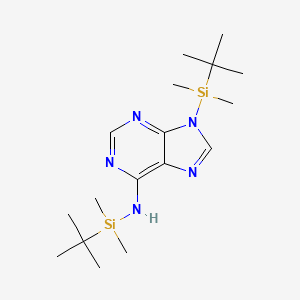

N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine

Description

BenchChem offers high-quality N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96549-73-4 |

|---|---|

Molecular Formula |

C17H33N5Si2 |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

N,9-bis[tert-butyl(dimethyl)silyl]purin-6-amine |

InChI |

InChI=1S/C17H33N5Si2/c1-16(2,3)23(7,8)21-14-13-15(19-11-18-14)22(12-20-13)24(9,10)17(4,5)6/h11-12H,1-10H3,(H,18,19,21) |

InChI Key |

RAZNVJRODAAOBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility & Handling of Bis-Silylated Adenine in Organic Solvents

Executive Summary

The solubility of adenine (6-aminopurine) in organic solvents is a notorious bottleneck in nucleoside chemistry. Native adenine exhibits poor solubility in standard aprotic solvents (e.g., dichloromethane, acetonitrile) due to strong intermolecular hydrogen bonding and

Bis-silylation —specifically the formation of

This guide details the solubility profile, synthesis-dependent solubilization protocols, and stability considerations for bis-silylated adenine.

Part 1: Chemical Identity & Solubility Mechanism

The Solute

-

Systematic Name:

-bis(trimethylsilyl)adenine (also referred to as -

Function: Activated nucleophile for Lewis acid-catalyzed glycosylation.

-

CAS Number: 17995-04-9.[1]

The Solubility Mechanism

Native adenine possesses an amine group at C6 and an imidazole proton at N9 (or N7), creating a rigid hydrogen-bond network in the solid state.

-

Silylation Effect: replacing protons with bulky trimethylsilyl (TMS) groups breaks this H-bond network.

-

Lipophilicity: The TMS groups add significant hydrophobic bulk, lowering the lattice energy and increasing affinity for organic solvents like 1,2-dichloroethane (DCE) and acetonitrile (MeCN).

Solubility Profile in Key Solvents

The following table summarizes the solubility characteristics of bis-silylated adenine (not native adenine) under anhydrous conditions.

| Solvent | Solubility Rating | Primary Application | Notes |

| 1,2-Dichloroethane (DCE) | Excellent | Vorbrüggen Coupling | Preferred for high-concentration reactions; promotes homogeneous solutions even at RT. |

| Dichloromethane (DCM) | Good | Glycosylation / Workup | Good solubility but lower boiling point limits high-temp silylation kinetics. |

| Acetonitrile (MeCN) | Moderate/High | Standard Glycosylation | Standard solvent. Solubility increases significantly at reflux ( |

| Toluene | Moderate | Specific Stereocontrol | Requires higher temperatures for full solubilization; used when non-polar media is required. |

| Diethyl Ether / Hexanes | Poor | Precipitation | Used to precipitate impurities or the silylated product (if isolation is required). |

| Water / Alcohols | N/A (Decomposes) | Hydrolysis | Incompatible. Instantly hydrolyzes silylated adenine back to insoluble adenine. |

Part 2: Experimental Protocols for Solubilization

Since bis-silylated adenine is moisture-sensitive, it is rarely purchased; it is generated in situ or isolated immediately prior to use.

Protocol A: In Situ Solubilization via BSA (Recommended)

This method is preferred for process chemistry as it avoids the isolation of moisture-sensitive intermediates.

Reagents:

-

Adenine (dried, finely powdered)

- -Bis(trimethylsilyl)acetamide (BSA )[2][3]

-

Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Workflow:

-

Suspension: Suspend 1.0 equivalent of dry adenine in anhydrous MeCN (approx. 5–10 mL per mmol). The mixture will be a cloudy suspension.

-

Reagent Addition: Add 2.2–3.0 equivalents of BSA.

-

Note: Excess BSA ensures complete silylation of both N6 and N9 positions and scavenges residual moisture.

-

-

Activation: Heat the mixture to reflux (approx. 80–85°C) or 60°C if using DCE.

-

Solubilization Event: Stir for 15–30 minutes.

-

Visual Indicator: The turbid suspension will turn into a clear, homogeneous solution . This indicates the quantitative formation of bis-silylated adenine.

-

-

Usage: The resulting solution is used directly for the addition of the sugar component and Lewis acid (e.g., TMSOTf).

Protocol B: Isolation via HMDS (For Mechanistic Studies)

Use this method if you need to remove ammonium byproducts or change solvents (e.g., silylate in neat HMDS, then dissolve in Toluene).

Reagents:

-

Hexamethyldisilazane (HMDS )[4]

-

Catalyst: Ammonium Sulfate ((

), approx. 1-2 mol%

Workflow:

-

Reflux: Suspend adenine in neat HMDS (excess, acts as solvent). Add catalyst.[13][14][15]

-

Reaction: Reflux until the solution becomes clear (evolution of

gas). -

Isolation: Evaporate excess HMDS under high vacuum (Schlenk line) to obtain a white/off-white crystalline residue of bis-silylated adenine.

-

Resolubilization: Dissolve the residue immediately in the desired anhydrous organic solvent (e.g., Toluene, DCM).

Part 3: Mechanism & Workflow Visualization

The following diagrams illustrate the chemical transformation and the decision logic for solvent selection.

Silylation & Solubilization Pathway

Figure 1: The transition from insoluble native adenine to the soluble bis-silylated species via sequential silylation.

Solvent Selection Decision Matrix

Figure 2: Decision matrix for selecting the optimal solvent based on reaction requirements.

Part 4: Troubleshooting & Stability

The "Turbidity" False Positive

In the HMDS/TMSCl method (a variant of Protocol B), the formation of ammonium chloride (

-

Diagnosis: If the liquid phase is clear but a fine white precipitate remains, it is likely salt byproducts, not unreacted adenine.

-

Verification: Stop stirring and let settle. If the supernatant is clear, the adenine is likely solubilized.

Moisture Sensitivity (Hydrolysis)

Bis-silylated adenine is thermodynamically unstable in the presence of water.

-

Reaction:

-

Observation: A clear solution turning cloudy upon exposure to air indicates hydrolysis and reprecipitation of native adenine.

-

Prevention: All glassware must be oven-dried. Solvents must be anhydrous (<50 ppm water). Use septa and inert gas (Argon/Nitrogen) lines.

Regiochemistry Concerns

While

-

Impact: Incomplete silylation (mono-silyl) often leads to poor solubility and lower yields in glycosylation.

-

Solution: Ensure adequate reflux time (15–30 mins) and a slight excess of silylating agent (BSA) to drive the equilibrium to the bis-silylated form.

References

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

-

Bookser, B. C., & Raffaele, N. B. (2007).[14] High-Throughput Five-Minute Microwave-Accelerated Glycosylation Approach to the Synthesis of Nucleoside Libraries. Journal of Organic Chemistry, 72(1), 173–179. (Discusses solubility improvements via microwave heating in MeCN/DCE).

-

Zhang, Z., et al. (2012). Solvent-free synthesis of nucleosides using ball milling.[7] RSC Advances, 2, 50-52. (Discusses silylation mechanics and lipophilicity).

-

Frampton, G., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation.[2] Organic Process Research & Development, 17(10), 1290–1299. (Detailed process chemistry on silylation in MeCN vs HMDS).

Sources

- 1. Cas 17995-04-9,N-6,9-BIS(TRIMETHYLSILYL)ADENINE | lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Contribution of Phosphates and Adenine to the Potency of Adenophostins at the IP3 Receptor: Synthesis of All Possible Bisphosphates of Adenophostin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lib.ysu.am [lib.ysu.am]

- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines [organic-chemistry.org]

- 15. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

stability of TBDMS protected adenine derivatives

An In-depth Technical Guide to the Stability of TBDMS-Protected Adenine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of protecting group strategy in the chemical synthesis of modified nucleosides and oligonucleotides, valued for its steric bulk and tunable stability. This guide provides a comprehensive technical overview of the stability of TBDMS-protected adenine derivatives. We will delve into the critical factors governing the stability of TBDMS ethers on the ribose hydroxyls and explore the nuances of protecting the exocyclic amine of adenine. This document will serve as a practical resource for researchers, offering field-proven insights into experimental design, causality behind protocol choices, and methodologies for the successful synthesis and deprotection of these vital compounds.

Introduction: The Role of TBDMS in Adenosine Chemistry

The selective protection of functional groups is a paramount challenge in the multi-step synthesis of complex biomolecules like RNA and its analogues. The adenine nucleoside, a fundamental component of these molecules, possesses multiple reactive sites: the N6-exocyclic amine and the 2', 3', and 5'-hydroxyl groups of the ribose sugar. The tert-butyldimethylsilyl (TBDMS) group, a sterically hindered silyl ether, has emerged as a workhorse for the temporary protection of the hydroxyl functionalities due to its predictable stability and selective removal.[1][2][3]

The strategic application of TBDMS protection is central to modern solid-phase RNA synthesis. The 2'-hydroxyl group, in particular, requires robust protection to prevent undesired side reactions such as chain branching and cleavage during the iterative cycles of oligonucleotide assembly.[4] The TBDMS group's stability to the acidic and basic conditions employed in these cycles, coupled with its clean removal post-synthesis, makes it an indispensable tool.[5]

This guide will dissect the stability profile of TBDMS-protected adenine derivatives, providing a framework for rational decision-making in their synthesis and manipulation.

The Stability Landscape of TBDMS on Adenosine

The stability of a TBDMS ether is a delicate interplay of steric and electronic factors. The bulky tert-butyl group provides significant steric shielding to the silicon atom, hindering nucleophilic attack and thus imparting greater stability compared to less hindered silyl ethers like trimethylsilyl (TMS).[1][3]

Protection of the Ribose Hydroxyls

The primary sites for TBDMS protection in adenosine are the hydroxyl groups of the ribose moiety. The relative stability of these TBDMS ethers is a critical consideration for selective manipulation.

-

General Order of Stability: The stability of silyl ethers generally follows the trend: primary < secondary. In the context of adenosine, this translates to the 5'-O-TBDMS being more labile than the 2'-O-TBDMS or 3'-O-TBDMS ethers under acidic conditions.[6]

-

Acidic Conditions: TBDMS ethers are relatively sensitive to acid.[7] While stable to the mild acidic conditions used for detritylation in oligonucleotide synthesis, prolonged exposure or stronger acids will lead to cleavage. The primary 5'-O-TBDMS group is more susceptible to acid-catalyzed hydrolysis than the secondary 2' or 3'-O-TBDMS groups.

-

Basic Conditions: TBDMS ethers exhibit excellent stability towards base.[7] However, they are not completely inert, and prolonged exposure to strong aqueous bases can lead to cleavage. This is a crucial consideration during the removal of base-labile protecting groups from the nucleobase.

The Challenge of Silyl Group Migration

A significant challenge in the chemistry of TBDMS-protected ribonucleosides is the intramolecular migration of the silyl group between adjacent hydroxyls, specifically the 2' and 3' positions.[1][8]

-

Mechanism: This isomerization is believed to proceed through a pentacoordinate silicon intermediate and is particularly facile in protic solvents like methanol and in the presence of base.[8]

-

Practical Implications: This migration can lead to a mixture of 2'-O-TBDMS and 3'-O-TBDMS isomers, complicating purification and potentially leading to the incorporation of incorrect linkages in oligonucleotide synthesis. Careful control of reaction conditions, especially during purification on silica gel and in the choice of solvents, is essential to minimize this side reaction.[9]

The logical relationship governing the stability and migration of TBDMS on the ribose is illustrated below:

Caption: Key factors influencing the stability and fate of TBDMS ethers on adenosine.

Protection of the N6-Exocyclic Amine of Adenine

Direct protection of the N6-amino group of adenine with a TBDMS group is not a standard synthetic strategy. The exocyclic amine is typically protected with an acyl group, most commonly benzoyl (Bz), prior to the silylation of the ribose hydroxyls.[10]

The rationale behind this orthogonal strategy is twofold:

-

Preventing Side Reactions: The N6-amino group is nucleophilic and could potentially react with the phosphoramidite reagents used in oligonucleotide synthesis. Acyl protection effectively masks this reactivity.

-

Stability: While data on the stability of a putative N6-TBDMS-adenine is scarce, it is likely that the Si-N bond would have a different lability profile compared to the Si-O bond of the silyl ethers, potentially complicating a selective deprotection strategy. The benzoyl group, being base-labile, fits seamlessly into the final deprotection steps of oligonucleotide synthesis.

The standard protection scheme for adenosine in RNA synthesis is therefore a multi-step process:

Caption: Orthogonal protection strategy for adenosine in RNA synthesis.

Experimental Protocols

The successful application of TBDMS protection relies on robust and well-optimized experimental procedures. Below are detailed protocols for the protection of adenosine hydroxyls and the subsequent fluoride-mediated deprotection.

Protocol: TBDMS Protection of Adenosine Hydroxyls

This protocol describes the simultaneous protection of the 2', 3', and 5'-hydroxyl groups of N6-benzoyl-adenosine.

Materials:

-

N6-Benzoyl-adenosine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N6-benzoyl-adenosine (1.0 eq) in anhydrous DMF.

-

Add imidazole (4.0 eq) to the solution and stir until dissolved.

-

Add TBDMSCl (3.3 eq) portion-wise to the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol: Fluoride-Mediated Deprotection of TBDMS Ethers from Adenosine

This protocol outlines the removal of TBDMS groups from a protected adenosine derivative using tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected adenosine derivative

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected adenosine derivative (1.0 eq) in anhydrous THF.[11]

-

Add the 1 M TBAF solution in THF (1.1 eq per TBDMS group) dropwise to the stirred solution at room temperature.[11]

-

Stir the reaction for 1-4 hours, monitoring by TLC.[1]

-

Upon completion, quench the reaction with water.[11]

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected adenosine derivative by flash column chromatography.

Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[11]

Quantitative Data Summary

While comprehensive kinetic data for the stability of TBDMS on adenine derivatives under a wide range of conditions is not extensively published in a single source, the following table summarizes the key stability characteristics based on established principles and observations from the literature.

| Protected Group | Condition | Relative Stability | Key Considerations |

| 5'-O-TBDMS | Mild Acid | Less Stable | More susceptible to cleavage than secondary TBDMS ethers.[6] |

| 2'/3'-O-TBDMS | Mild Acid | More Stable | Generally stable to conditions for 5'-DMT removal. |

| 2'/3'-O-TBDMS | Strong Acid | Labile | Cleaved by strong acidic conditions.[7] |

| All O-TBDMS | Aqueous Base | Generally Stable | Prolonged exposure can lead to cleavage.[7] |

| 2'-O-TBDMS | Protic Solvents (e.g., Methanol) | Prone to Migration | Isomerization to 3'-O-TBDMS is a significant side reaction.[8] |

| All O-TBDMS | Fluoride Reagents (e.g., TBAF) | Labile | Standard deprotection method.[11][12] |

| N6-Benzoyl | Aqueous Base | Labile | Standard deprotection method in oligonucleotide synthesis.[10] |

Conclusion and Future Perspectives

The TBDMS protecting group is a powerful and versatile tool in the synthesis of adenine-containing molecules. Its stability profile allows for the selective protection and deprotection of hydroxyl groups, which is fundamental to the construction of complex oligonucleotides. A thorough understanding of the factors governing its stability—namely steric hindrance, reaction conditions, and the potential for intramolecular migration—is critical for the successful design and execution of synthetic strategies.

The primary challenges remain the prevention of silyl group migration in ribonucleosides and the fine-tuning of deprotection conditions to ensure the integrity of the target molecule, especially for long RNA strands. Future research in this area may focus on the development of novel silyl protecting groups with enhanced stability and reduced migratory aptitude, as well as milder and more efficient deprotection protocols. As the demand for synthetic RNA for therapeutic and research applications continues to grow, a deep understanding of the stability of protected nucleoside building blocks will remain of paramount importance.

References

- BenchChem. (2025). Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers. BenchChem.

- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem.

- Deep Blue Repositories. (n.d.). Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups. University of Michigan.

- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.

- Beilstein Archives. (2020, September 9).

- Synlett. (2001). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride.

- BenchChem. (2025). Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers. BenchChem.

- Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP.

- University of Bristol. (n.d.).

- Thieme. (2004).

- Google Patents. (2005).

- Semantic Scholar. (1992, February 25). Removal of silyl protecting groups from hydroxyl functions with ammonium fluoride in methanol.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

- Current Protocols in Nucleic Acid Chemistry. (2018, February 2). Protection of 2'-Hydroxy Functions of Ribonucleosides.

- Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection.

- Reddit. (2022, June 7). TBDMS protection of guanosine - seems simple, but turned out terrible. r/Chempros.

- PubMed. (2000, June 15). Stability study of selected adenosine nucleosides using LC and LC/MS analyses.

- ChemGenes India. (n.d.). 5'-O-DMTr-2'-O-tBDMS-Adenosine (N-bz).

- ResearchGate. (n.d.). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems.

- Reddit. (2013, July 17). Stability of OTBS in TFA/DCM. r/chemistry.

- MedChemExpress. (n.d.). 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine.

- PMC. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.

- Fluorochem. (n.d.). 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine (CAS 81265-93-2).

- Sigma-Aldrich. (n.d.). 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | 81265-93-2.

- Beilstein Journal of Organic Chemistry. (2017, January 16).

- NIST WebBook. (n.d.). N6-TBDMS-Adenosine, 2',3',5'-tris-O-TBDMS.

- PMC. (n.d.).

- BenchChem. (2025).

- PMC. (n.d.).

- ResearchGate. (2025, August 6). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites.

- ResearchGate. (n.d.). Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine....

- Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.

- ResearchGate. (2020, November 3). (PDF)

- PMC. (n.d.). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs.

- RSC Publishing. (n.d.). Does the tautomeric status of the adenine bases change upon the dissociation of the A·Asyn Topal–Fresco DNA mismatch?

- Beilstein Archives. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. phenomenex.com [phenomenex.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

advantages of TBDMS protection on adenine exocyclic amine

Technical Guide: Strategic Advantages of -TBDMS Protection on Adenine

Executive Summary

In the high-stakes arena of modified nucleoside and oligonucleotide synthesis, the standard

This guide details the technical advantages of utilizing tert-butyldimethylsilyl (TBDMS) protection on the adenine exocyclic amine (

Part 1: The Chemical Rationale[1]

The "Ammonia-Free" Paradigm (Orthogonality)

The primary advantage of

-

The Problem: Many biologically relevant modifications (e.g., acetoxymethyl esters, thioesters, isotopically labeled adducts) hydrolyze instantly in aqueous ammonia.

-

The TBDMS Solution:

-TBDMS is stable to weak bases but cleaves rapidly with Tetra-n-butylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF). This allows for the simultaneous deprotection of the

Solving the "Brick Dust" Solubility Problem

Unprotected adenine is notoriously insoluble in common organic solvents (DCM, THF) due to strong intermolecular hydrogen bonding (Stacking).

-

Lipophilicity: Introduction of the bulky, lipophilic TBDMS group at

disrupts these H-bonds and adds significant hydrophobic bulk. -

Impact: This transforms the nucleoside into a "greasy" molecule soluble in non-polar solvents, facilitating reactions that require anhydrous conditions, such as Mitsunobu couplings or lithiation-mediated functionalizations.

Regiochemical Control (Transient Protection)

In the synthesis of

-

Mechanism:

-TBDMS creates steric bulk on the "top" face of the purine ring. -

Outcome: This forces incoming electrophiles to attack the less hindered

or

Part 2: Comparative Analysis

The following table contrasts

Table 1: Comparative Profile of Adenine

| Feature | |||

| Deprotection Reagent | Fluoride (TBAF / HF) | ||

| Deprotection pH | High (>11) | High (>10) | Neutral (~7.0) |

| Stability to Base | Excellent | Good | Moderate |

| Stability to Acid | Good | Good | Moderate (Labile < pH 4) |

| Solubility (DCM) | Moderate | Low | High |

| Primary Use Case | Standard DNA/RNA Synthesis | "UltraMild" Synthesis | Sensitive Adducts / Intermediates |

Part 3: Strategic Workflows & Visualization

The "Fluoride-Only" Deprotection Pathway

This diagram illustrates the workflow for synthesizing a highly sensitive RNA analogue where base treatment is forbidden.

Caption: Figure 1. Single-step global deprotection of TBDMS-protected adenosine using fluoride, bypassing hydrolytic ammonolysis.

Decision Matrix: When to use -TBDMS?

Caption: Figure 2. Decision logic for selecting N6-TBDMS over standard acyl protection.

Part 4: Experimental Protocols

Synthesis of -TBDMS Adenosine (Transient/Intermediate)

Note: Direct mono-silylation of the amine is difficult to control. The bis-silylation strategy is often preferred for solubility, followed by selective hydrolysis if needed.

Reagents:

-

Adenosine (dried in vacuo over

) -

TBDMS-Cl (tert-Butyldimethylsilyl chloride)

-

Imidazole (Base/Catalyst)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Preparation: Dissolve Adenosine (1.0 eq) in anhydrous DMF (0.5 M concentration) under Argon atmosphere.

-

Activation: Add Imidazole (4.5 eq). Stir for 10 minutes at room temperature to ensure buffering.

-

Silylation: Add TBDMS-Cl (4.0 eq) portion-wise over 15 minutes.

-

Expert Insight: The excess TBDMS-Cl drives the reaction to silylate the

hydroxyls AND the

-

-

Reaction: Heat to

for 4-6 hours. Monitor by TLC (5% MeOH in DCM). The product will move significantly higher ( -

Workup (Critical):

-

Dilute with

(Diethyl ether). -

Wash with ice-cold saturated

. Do not use acidic washes; N-Si bonds are acid-labile. -

Dry organic layer over

.[1]

-

-

Purification: Flash chromatography on silica gel.

-

Self-Validating Step: Pre-treat the silica column with 1%

in Hexanes to neutralize acidity. Acidic silica will strip the

-

Fluoride Deprotection (Global)

Reagents:

- (TEA·3HF) or 1M TBAF in THF.[2]

Protocol:

-

Dissolve the protected nucleoside in THF.

-

Add TEA·3HF (10 eq per silyl group).

-

Stir at room temperature for 12 hours.

-

Quench: Add Ethoxytrimethylsilane or buffer with TEAB (Triethylammonium bicarbonate) to scavenge excess fluoride before evaporation.

References

-

Guerlavais-Dagland, T. et al. (2003).[3] Fluoride-labile protecting groups for the synthesis of base-sensitive methylphosphonate oligonucleotide prodrugs. European Journal of Organic Chemistry.[3] Link

-

Pitsch, S. et al. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2'-O-[(Triisopropylsilyl)oxy]methyl (2'-O-tom)-Protected Phosphoramidites. Helvetica Chimica Acta. Link

-

Debiec, K. & Sochacka, E. (2021). Efficient access to 3′-O-phosphoramidite derivatives of tRNA related N6-threonylcarbamoyladenosine (t6A).[4] RSC Advances. Link

-

Sebastian, D. et al. (2016). A General Approach to N6,C5'-Difunctionalization of Adenosine. The Journal of Organic Chemistry.[3][5] Link

-

Glen Research. (2023). Deprotection of RNA Phosphoramidites.[6] Glen Research Technical Guide. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. atdbio.com [atdbio.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Efficient access to 3′- O -phosphoramidite derivatives of tRNA related N 6 -threonylcarbamoyladenosine (t6A) and 2-methylthio- N 6 -threonylcarbamoyla ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09803E [pubs.rsc.org]

- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

Methodological & Application

Application Note: A Researcher's Guide to Vorbrüggen Glycosylation of Bis-TBDMS Adenine

Introduction: The Enduring Power of the Vorbrüggen Coupling

In the landscape of medicinal chemistry and drug development, the synthesis of nucleoside analogues remains a cornerstone for discovering novel antiviral and anticancer agents. The Vorbrüggen coupling, also known as the silyl-Hilbert-Johnson reaction, stands as the preeminent method for forging the critical N-glycosidic bond between a heterocyclic base and a sugar moiety.[1][2] This reaction's elegance and versatility stem from its ability to overcome the inherent challenges of nucleobase chemistry, such as poor solubility. This guide provides an in-depth exploration of the Vorbrüggen conditions specifically tailored for adenine, leveraging the power of tert-butyldimethylsilyl (TBDMS) protecting groups to facilitate a successful coupling. We will delve into the mechanistic underpinnings, critical parameters, and provide a field-proven protocol for researchers.

Core Principles: Why Silylation is Key

The direct glycosylation of purine bases like adenine is often hampered by their high melting points and poor solubility in common organic solvents. To circumvent this, the nucleobase is transiently silylated. This strategic modification serves two primary purposes:

-

Enhanced Solubility: The introduction of bulky, lipophilic silyl groups—in this case, TBDMS—dramatically increases the solubility of the adenine base in anhydrous, non-polar aprotic solvents required for the coupling.

-

Increased Nucleophilicity: Silylation activates the nucleobase, making the ring nitrogens more nucleophilic and ready to attack the electrophilic sugar intermediate.[3][4]

The typical Vorbrüggen synthesis, therefore, follows a logical three-stage process: silylation of the nucleobase, Lewis acid-catalyzed condensation with a protected sugar, and finally, deprotection to yield the target nucleoside.[4]

Mechanism and Stereochemical Control

The success of the Vorbrüggen coupling hinges on the precise orchestration of electrophile generation and nucleophilic attack.

-

Activation of the Glycosyl Donor: The reaction is initiated by a Lewis acid, which activates the glycosyl donor (typically a per-acylated sugar like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). This activation leads to the departure of the anomeric leaving group and the formation of a highly electrophilic oxocarbenium ion.

-

Neighboring Group Participation: When the sugar possesses an acyl group at the C2' position (e.g., benzoyl or acetyl), it plays a crucial role in stereochemical control. The C2'-acyloxy group attacks the anomeric center to form a cyclic acyloxonium ion intermediate.[3]

-

Nucleophilic Attack: The silylated adenine then attacks the anomeric carbon. Due to the steric hindrance imposed by the cyclic intermediate, this attack occurs exclusively from the opposite (β) face, resulting in the stereoselective formation of the desired β-nucleoside.[1][3]

Diagram: Mechanism of Vorbrüggen Glycosylation

Caption: The Vorbrüggen reaction pathway from activation to final product.

Regioselectivity: The N9 vs. N7 Challenge

With purines like adenine, glycosylation can occur at different ring nitrogens, primarily N9 and N7. The N9 isomer is typically the thermodynamically stable and biologically relevant product, while the N7 isomer is often the kinetically favored product. Several factors influence this regioselectivity:

-

N6-Protecting Group: Acylating the exocyclic N6-amino group (e.g., with a benzoyl group) sterically hinders attack at N7, thereby enhancing the selectivity for the desired N9 isomer.[4]

-

Reaction Conditions: Prolonged reaction times and higher temperatures can promote the equilibration of the kinetic N7 product to the more stable N9 isomer.[4]

Critical Parameters and Optimization

The choice of Lewis acid and solvent are paramount for a successful Vorbrüggen coupling. Their interplay can significantly affect reaction rate, yield, and even the product profile.

| Parameter | Options & Considerations | Rationale & Expert Insights |

| Lewis Acid | TMSOTf (Trimethylsilyl trifluoromethanesulfonate): Highly effective and widely used. SnCl₄ (Tin(IV) chloride): A classic, strong Lewis acid. TfOH (Triflic acid): Can be used in catalytic amounts.[5] | TMSOTf is often the first choice due to its high reactivity and compatibility with silylated intermediates. However, its high reactivity can sometimes lead to side reactions, especially with sensitive substrates or reactive solvents. SnCl₄ is potent but can be difficult to handle due to its moisture sensitivity. |

| Solvent | Acetonitrile (MeCN): Common solvent, good for dissolving reagents. 1,2-Dichloroethane (DCE): A non-coordinating alternative. Dichloromethane (DCM): Often used, but less polar. | While acetonitrile is widely used, it is not inert. In the presence of strong silyl Lewis acids like TMSOTf, acetonitrile can be activated to form a transient N-silyl ketene imine, which can act as a competing nucleophile.[6][7] This can lead to the formation of complex byproducts, especially with weakly reactive nucleobases. For challenging couplings, switching to a less reactive solvent like DCE is a prudent troubleshooting step. |

| Silylating Agent | TBDMS-Cl/Base: For preparing the bis-TBDMS adenine. BSA (N,O-Bis(trimethylsilyl)acetamide): Used for in situ silylation with TMS groups. | TBDMS groups are more robust than TMS groups, providing greater stability during the reaction and subsequent purification.[8] The silylation is typically performed as a separate step or in situ before the addition of the Lewis acid. |

Experimental Protocol: Vorbrüggen Coupling of Adenine

This protocol describes an in situ silylation followed by the Lewis-acid-mediated coupling.

Materials and Equipment:

-

Adenine (N6-benzoyl adenine is recommended for higher N9 selectivity)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous Pyridine or Triethylamine

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected sugar)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Standard oven-dried glassware for anhydrous reactions (round-bottom flask, dropping funnel)

-

Magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

-

TLC plates, silica gel for column chromatography

-

Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Workflow Diagram

Sources

- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 2. Vorbrüggen Glycosylation [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Mitsunobu Reaction with N6,N9-bis(TBDMS)adenine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic N9-Alkylation of Adenine in Nucleoside Analogue Synthesis

The synthesis of modified nucleosides is a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents. The Mitsunobu reaction stands out as a powerful tool for the formation of C-N bonds, enabling the coupling of a nucleobase with a sugar or carbocyclic mimic.[1] This reaction proceeds with a predictable inversion of stereochemistry at the alcohol carbon, making it ideal for the stereocontrolled synthesis of complex nucleoside analogues.[2][3][4] However, the inherent nucleophilicity of both the N9 and N7 positions of the purine ring system, as well as the exocyclic N6-amino group of adenine, presents a significant challenge in achieving regioselective N9-alkylation.[5]

To overcome this, protection of the adenine base is crucial. While N6-acylation is a common strategy, the use of silyl protecting groups, specifically tert-butyldimethylsilyl (TBDMS), offers a versatile alternative. The N6,N9-bis(TBDMS)adenine derivative provides enhanced solubility in organic solvents and effectively directs the alkylation to the desired N9 position, following a desilylation-alkylation mechanism under Mitsunobu conditions.

This guide provides a comprehensive overview of the Mitsunobu reaction using N6,N9-bis(TBDMS)adenine, including a detailed mechanistic explanation, step-by-step experimental protocols, and troubleshooting advice to empower researchers in the synthesis of novel nucleoside analogues.

Reaction Mechanism and Key Principles

The Mitsunobu reaction is a complex redox process that activates an alcohol for nucleophilic substitution.[6][7] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[8]

The key steps involving N6,N9-bis(TBDMS)adenine are as follows:

-

Activation of Triphenylphosphine: Triphenylphosphine (PPh3), a good nucleophile, attacks the electrophilic diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form a betaine intermediate.[2][6][7]

-

Proton Transfer: The betaine is a strong base and deprotonates the alcohol substrate, forming an alkoxide and a protonated intermediate.

-

Formation of the Oxyphosphonium Salt: The alkoxide attacks the positively charged phosphorus atom, displacing the dialkyl hydrazinedicarboxylate and forming a key intermediate, the alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[3][4]

-

Nucleophilic Attack by Adenine: The N6,N9-bis(TBDMS)adenine, although silylated at N9, is believed to react via a mechanism where the N9-TBDMS group is transferred to the alkoxide or another species, regenerating a nucleophilic N9 position which then attacks the activated alcohol. This proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon center of the alcohol.[2][8]

Figure 1: Simplified mechanism of the Mitsunobu reaction with N6,N9-bis(TBDMS)adenine.

Experimental Workflow

The following diagram outlines the general workflow for the Mitsunobu reaction followed by deprotection to yield the final N9-alkylated adenine nucleoside analogue.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

Regioselective Glycosylation of Silylated Adenine Derivatives: An Application Guide

Abstract

The synthesis of nucleoside analogs is a cornerstone of therapeutic development, particularly in the fields of antiviral and anticancer research. Achieving regioselectivity in the glycosylation of purine bases like adenine presents a significant synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms. This application note provides a comprehensive guide to the regioselective glycosylation of adenine derivatives through the strategic use of silyl protecting groups. We will delve into the mechanistic underpinnings of the silyl-Hilbert-Johnson (Vorbrüggen) reaction, offer detailed, field-proven protocols for the silylation and subsequent glycosylation of adenine, and present data-driven insights to guide experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to master this critical synthetic transformation.

Introduction: The Challenge of Regioselectivity in Adenosine Analog Synthesis

Adenine, a fundamental component of nucleic acids, possesses several potential sites for glycosylation, primarily at the N1, N3, N7, and N9 positions of the purine ring, as well as the exocyclic N6-amino group.[1][2] The biological activity of nucleoside analogs is critically dependent on the precise point of attachment of the sugar moiety. The therapeutically relevant adenosine analogs are typically N9-substituted β-anomers. Uncontrolled glycosylation leads to a mixture of regioisomers, necessitating challenging and often low-yielding purification steps.

The Vorbrüggen glycosylation, a modification of the silyl-Hilbert-Johnson reaction, has become a dominant method for nucleoside synthesis.[1][3][4] This method relies on the in situ or prior silylation of the nucleobase to enhance its solubility in organic solvents and to direct the incoming glycosyl donor to the desired nitrogen atom.[5] This guide will elucidate the principles and practicalities of employing silylated adenine derivatives to achieve high regioselectivity in the synthesis of adenosine analogs.

The Role of Silyl Groups in Directing Glycosylation

The strategic application of silyl protecting groups is paramount to controlling the regioselectivity of adenine glycosylation. Silylation serves two primary purposes:

-

Enhanced Solubility and Nucleophilicity: Silylation of the acidic protons on the purine ring and the exocyclic amino group increases the molecule's lipophilicity, rendering it more soluble in the aprotic solvents typically used for glycosylation reactions.[5] This also enhances the nucleophilicity of the ring nitrogens.

-

Steric and Electronic Direction: The bulky nature of common silyl groups, such as trimethylsilyl (TMS), can sterically hinder attack at certain positions. More importantly, the position of silylation influences the electronic distribution within the purine ring, directing the electrophilic glycosyl donor to a specific nitrogen.

Under thermodynamic control, the N9 position of adenine is the most stable site for glycosylation. However, kinetic products can vary.[5][6] Silylation, particularly when coupled with N6-acylation, strongly favors the formation of the thermodynamically preferred N9 isomer.[5][6] The N6-acyl group, such as a benzoyl group, introduces steric hindrance that disfavors glycosylation at the adjacent N7 position, further enhancing N9 selectivity.[5][6][7]

The general workflow for this process is depicted below:

Caption: General workflow for regioselective glycosylation.

Mechanistic Insights: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation proceeds through a Lewis acid-catalyzed reaction between a silylated nucleobase and a protected glycosyl donor, typically an acylated sugar.[1][3] The key steps are:

-

Activation of the Glycosyl Donor: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the glycosyl donor by facilitating the departure of the anomeric leaving group (e.g., acetate), forming a resonance-stabilized oxocarbenium ion intermediate.[1][4]

-

Nucleophilic Attack: The silylated adenine, acting as a nucleophile, attacks the anomeric carbon of the oxocarbenium ion. The N9 nitrogen is generally the most nucleophilic and sterically accessible position, especially when the N6-amino group is acylated.[1][5]

-

Formation of the Glycosidic Bond: This attack results in the formation of the N-glycosidic bond. The stereochemistry at the anomeric center is often controlled by the neighboring group participation of the C2'-acyl group on the sugar, leading to the formation of the β-anomer.[1]

-

Desilylation: The silyl group is subsequently removed during the reaction or work-up.

The mechanism is illustrated in the following diagram:

Caption: Mechanism of the Vorbrüggen glycosylation.

Experimental Protocols

Protocol 1: Silylation of N6-Benzoyladenine

This protocol describes the preparation of persilylated N6-benzoyladenine, a key intermediate for regioselective N9-glycosylation.

Materials:

-

N6-Benzoyladenine

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate ((NH₄)₂SO₄) (catalytic)

-

Anhydrous toluene or acetonitrile

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N6-benzoyladenine (1 equivalent).

-

Add anhydrous toluene or acetonitrile to create a slurry.

-

Add hexamethyldisilazane (HMDS, 3-5 equivalents).

-

Add a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere until the solution becomes clear (typically 2-12 hours). The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess HMDS under reduced pressure.

-

The resulting crude persilylated N6-benzoyladenine is typically used in the next step without further purification.

Note: Other silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, often under milder conditions.[8]

Protocol 2: Regioselective N9-Glycosylation of Silylated N6-Benzoyladenine

This protocol details the coupling of the silylated adenine derivative with a protected sugar to form the desired nucleoside.

Materials:

-

Crude persilylated N6-benzoyladenine (from Protocol 1)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected sugar, 1-1.2 equivalents)

-

Anhydrous acetonitrile or 1,2-dichloroethane

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.5 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude persilylated N6-benzoyladenine in anhydrous acetonitrile or 1,2-dichloroethane under a nitrogen atmosphere.

-

Add the protected sugar derivative to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add TMSOTf to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected N9-glycosylated product.

Factors Influencing Regioselectivity and Yield

The success of the regioselective glycosylation is dependent on several key factors. The following table summarizes the impact of various parameters on the reaction outcome.

| Parameter | Effect on Regioselectivity (N9 vs. other isomers) | Effect on Yield | Notes |

| N6-Protecting Group | High N9 selectivity. Steric hindrance at N7.[5][7] | Generally good. | Benzoyl is a common and effective choice. |

| Silylating Agent | Minimal direct effect, but complete silylation is crucial. | Good, ensures solubility and reactivity. | HMDS, BSA, and BSTFA are commonly used.[8] |

| Lewis Acid | High N9 selectivity. Strong acids like TMSOTf are very effective.[7][8] | Generally high. | SnCl₄ is also a common choice. |

| Solvent | Can influence reaction rate and solubility.[9] | Variable. | Acetonitrile and 1,2-dichloroethane are standard.[8][9] |

| Reaction Temperature | Lower temperatures can sometimes improve selectivity. | May require longer reaction times. | Room temperature is often sufficient. |

| Glycosyl Donor | The C2'-acyl group promotes β-anomer formation. | Good. | 1-O-acetyl or 1-halo sugars are common. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete silylation. | Ensure anhydrous conditions and sufficient reaction time for silylation. |

| Inactive Lewis acid. | Use freshly distilled or a new bottle of TMSOTf. | |

| Incomplete reaction. | Increase reaction time or temperature. | |

| Poor Regioselectivity (mixture of N7 and N9 isomers) | Absence or ineffective N6-protecting group. | Use an N6-acyl protecting group like benzoyl.[5][7] |

| Incomplete silylation. | Ensure complete silylation of the nucleobase. | |

| Formation of Anomeric Mixtures (α and β) | Glycosyl donor lacks a C2'-participating group. | Use a glycosyl donor with a C2'-acyl group. |

| Reversible glycosylation conditions.[8] | Optimize reaction time and temperature to favor the kinetic product if desired. |

Conclusion

The regioselective glycosylation of silylated adenine derivatives is a powerful and versatile method for the synthesis of N9-substituted adenosine analogs. By carefully controlling the reaction conditions, particularly through the use of an N6-acyl protecting group and a potent Lewis acid catalyst, high yields and excellent regioselectivity can be achieved. The protocols and insights provided in this application note serve as a robust starting point for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of novel nucleoside-based therapeutics.

References

- Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. (n.d.). National Institutes of Health.

- A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. (2013, October 3). Organic Process Research & Development.

- Vorbrüggen Glycosylation. (n.d.). Merck Index.

- Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2. (n.d.). National Center for Biotechnology Information.

- A reinvestigated mechanism of ribosylation of adenine under silylating conditions. (2006). Tetrahedron.

- Synthesis of nucleosides. (n.d.). Wikipedia.

- An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. (2025, August 6). ResearchGate.

- Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. (2017, March 17). Semantic Scholar.

- Integrated synthesis of nucleotide and nucleosides influenced by amino acids. (n.d.). Nature Communications.

- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2023, March 23). Frontiers in Chemistry.

- Mechanochemical solvent free synthesis of nucleosides. (n.d.). RSC Advances.

- Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017, January 5). Molecules.

Sources

- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. Vorbrüggen Glycosylation [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

using bis-TBDMS adenine for synthesis of antiviral nucleoside analogues

Application Note: High-Fidelity Synthesis of Antiviral Nucleoside Analogues Using -Bis-TBDMS Adenine

Abstract & Introduction

The synthesis of antiviral nucleoside analogues—particularly acyclic nucleoside phosphonates (ANPs) like Tenofovir and Adefovir—hinges on the efficient formation of the carbon-nitrogen bond between the nucleobase and the pseudo-sugar moiety. A persistent challenge in this field is the poor solubility of the adenine nucleobase in organic solvents and the formation of unwanted

This Application Note details the use of

-

Extreme Lipophilicity: Renders the nucleobase fully soluble in THF and Dioxane, the primary solvents for Mitsunobu chemistry.

-

Steric Steering: The bulky TBDMS groups at the exocyclic amine effectively shield the

position, driving alkylation almost exclusively to the bioactive

Chemical Logic & Mechanism[1][2]

The regioselectivity of adenine alkylation is governed by the interplay of electronics and sterics. The adeninate anion is an ambident nucleophile.[1] While

By installing two bulky TBDMS groups on the exocyclic amine (

Diagram 1: Steric Steering Mechanism

Caption: The bulky TBDMS groups at N6 create a steric shield preventing N7 attack, while the lipophilic nature ensures solubility in THF, facilitating the N9 reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of -Bis-TBDMS Adenine

Objective: Prepare the lipophilic, regioselective nucleophile from cheap starting materials.

Note: Direct silylation often yields a mixture. The most robust method involves exhaustive silylation followed by selective

Reagents:

-

Adenine (dry)[2]

-

TBDMS-Cl (tert-Butyldimethylsilyl chloride)

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

THF (Anhydrous)

-

Saturated aq.

Step-by-Step:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend Adenine (10.0 mmol) in anhydrous THF (50 mL). Cool to 0°C.[3][4][5]

-

Deprotonation: Carefully add NaH (33.0 mmol, 3.3 eq) portion-wise. Evolution of

gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases. -

Silylation: Add TBDMS-Cl (33.0 mmol, 3.3 eq) dissolved in minimal THF dropwise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. This forms the Tris-TBDMS intermediate (

-tris-TBDMS). -

Selective Hydrolysis: The

-Si bond is highly labile compared to the -

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[3] -

Purification: Flash chromatography (Hexanes/EtOAc 8:2). The product,

-bis-TBDMS adenine, is a white crystalline solid.-

QC Check:

NMR should show two distinct TBDMS signals (or one large singlet if chemically equivalent) and the characteristic purine protons. The

-

Protocol 2: Mitsunobu Coupling (The Antiviral Core Synthesis)

Objective: Couple the protected adenine with a hydroxyl-functionalized linker (e.g., (R)-propylene carbonate derivative or acyclic chain).

Reagents:

- -Bis-TBDMS Adenine (1.0 eq)

-

Target Alcohol (1.0 - 1.2 eq)

-

Triphenylphosphine (

, 1.5 eq) -

DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

-

THF (Anhydrous, HPLC grade)

Step-by-Step:

-

Preparation: Dissolve Bis-TBDMS Adenine (1.0 mmol), the Alcohol (1.1 mmol), and

(1.5 mmol) in anhydrous THF (10 mL) under Argon.-

Critical Observation: Unlike bare adenine, the solution should be perfectly clear due to the lipophilic TBDMS groups.

-

-

Addition: Cool the mixture to 0°C. Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow.

-

Coupling: Stir at 0°C for 30 mins, then warm to RT and stir for 4–12 hours. Monitor by TLC (UV detection).

-

Quench: Add a few drops of water to quench excess betaine.

-

Purification: Concentrate in vacuo. Purify directly via silica gel chromatography.

-

Tip: The TBDMS groups make the product much less polar than standard nucleosides, allowing for easy separation from

(triphenylphosphine oxide).

-

Protocol 3: Global Deprotection

Objective: Remove the silyl protecting groups to yield the final nucleoside analogue.

Reagents:

-

TBAF (Tetrabutylammonium fluoride, 1M in THF) or

in MeOH.

Step-by-Step:

-

Dissolve the coupled product in THF.

-

Add TBAF (2.5 eq). Stir at RT for 2 hours.

-

Concentrate and purify via reverse-phase HPLC or crystallization (solvent dependent on the specific analogue).

Quantitative Comparison: Yield & Selectivity

The following table contrasts the Bis-TBDMS method against traditional approaches for a standard acyclic nucleoside synthesis (e.g., PME-Adenine type).

| Parameter | Unprotected Adenine | ||

| Solubility in THF | Insoluble (Suspension) | Moderate | Excellent (Homogeneous) |

| Reaction Time | 24 - 48 hours | 12 - 24 hours | 4 - 8 hours |

| ~70 : 30 | ~85 : 15 | >98 : 2 | |

| Isolated Yield | 45 - 55% | 65 - 75% | 85 - 92% |

| Purification Ease | Difficult (Polar) | Moderate | Easy (Lipophilic) |

Workflow Visualization

Diagram 2: Complete Synthetic Pathway

Caption: Step-by-step workflow from raw Adenine to Final Antiviral Candidate, highlighting the critical selective hydrolysis step.

Expert Insights & Troubleshooting

-

Moisture Sensitivity: While the Bis-TBDMS reagent is isolable, it is sensitive to prolonged exposure to moisture. Store in a desiccator. In the Mitsunobu reaction, strictly anhydrous conditions are required not just for the reagent, but because water destroys the phosphonium intermediate.

-

Order of Addition: In Protocol 2, adding DIAD last is standard. However, if the reaction is sluggish, pre-formation of the betaine (PPh3 + DIAD stirred for 10 min at 0°C) before adding the nucleophile/alcohol mixture can sometimes boost yields.

-

Alternative Silyl Groups: If TBDMS is too labile during the coupling (rare), the Bis-TBDPS (tert-butyldiphenylsilyl) variant can be synthesized similarly. It is more stable but significantly bulkier, which may slow down the coupling rate.

References

-

Garg, R. et al. (2010). Regioselective Synthesis of N9-Alkylated Purines via Mitsunobu Reaction.

-

Pradere, U. et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs: Recent Progress. Reviews the application of modified nucleobases in the synthesis of antiviral ANPs.

-

Wan, Z. et al. (2006).[6] An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. Discusses the use of Bis-Boc and Bis-Silyl protections to overcome solubility issues in THF.

-

BenchChem Application Note. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. Provides specific protocols for the final deprotection steps cited in Protocol 3.

Sources

- 1. BJOC - Ferrocenoyl-adenines: substituent effects on regioselective acylation [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. ace.as-pub.com [ace.as-pub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

palladium-catalyzed cross-coupling with silylated purines

Application Note: Palladium-Catalyzed Cross-Coupling with Silylated Purines

Executive Summary

The functionalization of the purine scaffold is a cornerstone in the development of antiviral (e.g., Acyclovir, Remdesivir) and antineoplastic agents (e.g., Fludarabine). However, "naked" halopurines suffer from poor solubility in organic solvents and competitive coordination of the palladium catalyst by the imidazole nitrogen atoms (N7/N9), leading to catalyst poisoning and stalled reactions.

This guide details the Silyl-Assisted Cross-Coupling (SACC) strategy. By utilizing silyl groups—either as transient solubilizers (BSA method) or stable protecting groups (TBDMS/SEM)—researchers can mask polar N-H bonds, prevent catalyst deactivation, and modulate electronic properties to achieve high-yield Suzuki-Miyaura, Stille, and Sonogashira couplings.

Strategic Advantage: The "Silicon Effect" in Purine Chemistry

Successful cross-coupling on purines requires overcoming two specific barriers. The silylation strategy addresses both simultaneously:

-

Solubility & Aggregation: Free purine bases are often insoluble in non-polar solvents (Toluene, THF) required for anhydrous Pd-catalysis. Silylation (e.g., at N9) renders the molecule lipophilic.

-

Catalyst Preservation: The basic nitrogen atoms (specifically N7) can displace phosphine ligands on Pd(0), forming inactive [Pd(Purine)2L2] complexes. Bulky silyl groups provide steric shielding, forcing the Pd to interact with the C-Halogen bond (Oxidative Addition) rather than the nitrogen lone pair.

Regioselectivity Hierarchy

In polyhalogenated purines, the order of Pd-insertion is electronically controlled but enhanced by silyl-protection patterns:

-

C6 (Most Reactive): Electron-deficient; first site of oxidative addition.

-

C2: Less reactive; requires higher temperatures or specialized ligands (e.g., Buchwald biaryl phosphines).

-

C8: Least reactive to direct insertion; often accessed via C-H activation.

Mechanistic Workflow & Visualization

The following diagram illustrates the Transient Silylation (BSA) Pathway , a preferred method in process chemistry that avoids distinct protection/deprotection steps.

Figure 1: The BSA-mediated transient silylation workflow converts insoluble purines into lipophilic substrates for homogeneous catalysis, followed by spontaneous deprotection.

Detailed Experimental Protocols

Protocol A: One-Pot BSA-Mediated Suzuki Coupling (Transient Strategy)

Best for: Rapid synthesis of C6-aryl purines from free bases without isolating protected intermediates.

Reagents:

-

Substrate: 6-Chloropurine (1.0 equiv)

-

Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Ligand/Base: K2CO3 (2.5 equiv, anhydrous)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step:

-

Silylation: Charge a dry Schlenk flask with 6-chloropurine and anhydrous Toluene (0.2 M). Add BSA via syringe.

-

Activation: Heat the mixture to 60°C for 1 hour under Argon. The suspension should turn into a clear, homogeneous solution (indicating formation of N9-TMS species).

-

Catalyst Addition: Cool to room temperature. Add Pd(PPh3)4, Arylboronic acid, and K2CO3.

-

Coupling: Heat to 100°C for 4–12 hours . Monitor by LCMS (Note: LCMS may show the desilylated product as the TMS group is labile on the column).

-

Workup: Cool to RT. Add 1M HCl (aq) and stir for 30 mins to ensure complete removal of the transient silyl group. Neutralize with NaHCO3, extract with EtOAc, and purify via flash chromatography.

Protocol B: Regioselective C6-Coupling of N9-Protected Purines (Stable Strategy)

Best for: Complex multi-step synthesis where the protecting group (e.g., THP or TBDMS) must remain.

Reagents:

-

Substrate: 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

Base: K3PO4 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Setup: In a glovebox or under strict Argon counterflow, combine the protected purine, boronic acid (1.5 equiv), Pd2(dba)3, XPhos, and K3PO4 in a vial.

-

Solvation: Add degassed Dioxane/Water mixture. (Water is essential here for the transmetallation step in Suzuki cycles, unlike the anhydrous BSA method).

-

Reaction: Seal and heat to 80°C for 6 hours .

-

Note on Regioselectivity: If using a 2,6-dichloropurine substrate, this temperature/catalyst combination preferentially couples at C6 first. To couple at C2 , higher temperatures (120°C) and microwave irradiation are often required after the C6 position is filled.

Data & Optimization Guide

Table 1: Comparative Efficiency of Silylation Strategies

| Parameter | Free Base (No Silyl) | Transient Silyl (BSA) | Stable Protection (N9-THP/TBDMS) |

| Solubility (Toluene) | < 1 mg/mL (Poor) | > 50 mg/mL (Excellent) | > 50 mg/mL (Excellent) |

| Catalyst Load | 10–15 mol% | 1–5 mol% | 1–3 mol% |

| Yield (Suzuki) | 10–30% (Stalled) | 85–95% | 90–98% |

| Step Count | 1 | 1 (One-pot) | 3 (Protect -> Couple -> Deprotect) |

| Atom Economy | High | Medium | Low |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to instability or lack of ligation. | Switch to PdCl2(dppf) or add excess ligand (e.g., PPh3). Ensure O2 exclusion. |

| No Reaction (SM Recovery) | Oxidative addition failure (C-Cl bond too strong). | Switch to 6-Iodopurine or use XPhos/BrettPhos ligands. |

| Homocoupling of Boronic Acid | Oxygen leak or excess base. | Degas solvents thoroughly (freeze-pump-thaw). Reduce base equivalents. |

| N-Arylation (Side Product) | Pd coordinating to Nitrogen instead of C-X. | Increase steric bulk of the silyl group (use TBDMS instead of TMS) or switch to Buchwald ligands . |

Advanced Visualization: Regioselectivity Map

The following diagram maps the reactivity of a 2,6,8-trichloropurine scaffold under Pd-catalyzed conditions, showing the sequential displacement logic.

Figure 2: Sequential functionalization logic. The C6 position is the kinetic product, while C2 and C8 require thermodynamic control or specialized catalytic systems.

References

-

Hocek, M., & Silhár, P. (2007).[2][3] Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.

-

Havelková, M., et al. (2005). Regioselective cross-coupling reactions in the synthesis of multisubstituted purine bases. ResearchGate/Journal of Organic Chemistry.

-

Čapek, P., & Hocek, M. (2005). Synthesis of (Purin-6-yl)amino Acids via Palladium catalyzed cross-coupling.[3][4] Collection of Czechoslovak Chemical Communications.

-

Western, E. C., & Shaughnessy, K. H. (2005). Palladium-Catalyzed Modification of Unprotected Nucleosides.[4][5][6] Journal of Organic Chemistry.

-

Gundersen, L. L. (2007). Efficient Synthesis of 6-Substituted Purine Derivatives Using Pd-Catalyzed Cross-Coupling. Heterocycles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. secure.confis.cz [secure.confis.cz]

- 5. An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Protected Adenine in THF

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in organic synthesis: the low solubility of protected adenine in tetrahydrofuran (THF). The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, offering not just solutions but also the underlying scientific reasoning to empower your research.

Introduction: The Challenge of Adenine's Insolubility

Adenine, a fundamental component of nucleic acids, is notoriously difficult to dissolve in many common organic solvents, including THF.[1][2] This poor solubility stems from its planar structure and extensive intermolecular hydrogen bonding capabilities.[3][4][5][6][7] While protecting groups are introduced to prevent unwanted side reactions and improve solubility, even these modified adenines can present significant solubility challenges in THF, a preferred solvent for many reactions like the Mitsunobu coupling.[1] This guide will walk you through understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my protected adenine not dissolving in THF, even with stirring?

A1: The Root of the Problem: Intermolecular Forces

The primary reason for the low solubility of protected adenine in THF lies in the strong intermolecular hydrogen bonds between the adenine molecules themselves. The purine ring system, with its multiple nitrogen atoms, acts as both a hydrogen bond donor and acceptor, leading to self-aggregation.[5] Even with protecting groups on the exocyclic amine (N6), other sites on the purine ring can still participate in hydrogen bonding.

THF is a polar aprotic solvent. While its oxygen atom can act as a hydrogen bond acceptor, it cannot donate hydrogen bonds to break up the strong adenine-adenine interactions effectively. The energy gained by solvating the protected adenine with THF molecules may not be sufficient to overcome the energy of the crystal lattice of the solid adenine derivative.

Troubleshooting Workflow for Poor Solubility

Caption: A stepwise approach to troubleshooting the solubility of protected adenine in THF.

Q2: I'm using a Boc-protected adenine. I thought this was supposed to improve solubility. Why is it still crashing out of THF?

A2: The Impact of Protecting Groups on Solubility

While tert-butoxycarbonyl (Boc) protecting groups do enhance solubility compared to unprotected adenine, they may not be sufficient to fully overcome the strong intermolecular forces, especially at higher concentrations.[8][9][10]

-

Single vs. Double Protection: A single Boc group at the N6 position still leaves other sites on the purine ring available for hydrogen bonding. A significant improvement in solubility is often observed with a bis-Boc protected adenine.[1][8][11] The second Boc group further disrupts the planar stacking and hydrogen bonding networks, making the molecule more soluble in organic solvents like THF.[1][8][11] In fact, bis-Boc adenine has been shown to be "perfectly soluble in THF," which can considerably accelerate reaction rates.[11]

-

Other Protecting Groups: The choice of protecting group can dramatically influence solubility.

-

Bhoc (Benzhydryloxycarbonyl): Often preferred over Boc as it can confer greater solubility to the final monomer.[8]

-

Acyl Groups (Benzoyl, Anisoyl): Commonly used but can sometimes lead to precipitation of the final monomer.[8][12]

-

Bulky Groups: Larger, more sterically demanding protecting groups can be more effective at disrupting the intermolecular forces that cause low solubility.

-

| Protecting Group Strategy | Expected Solubility in THF | Key Considerations |

| Unprotected Adenine | Very Low | Extensive hydrogen bonding.[1] |

| Mono-Boc-Adenine | Low to Moderate | Improved, but self-aggregation can still occur. |

| Bis-Boc-Adenine | High | Significantly disrupts hydrogen bonding and stacking.[1][11] |

| Bhoc-Adenine | Moderate to High | Often provides better solubility than Boc.[8] |

| Benzoyl (Bz)-Adenine | Variable | Can sometimes lead to precipitation issues.[8] |

Q3: Can I gently heat the mixture to get my protected adenine to dissolve in THF?

A3: The Role of Temperature in Solubility

Yes, gently warming the mixture is a common and often effective first step. For most solids, solubility increases with temperature.[13][14]

-

Mechanism: An increase in temperature provides the energy needed to break the intermolecular bonds within the solid protected adenine, allowing the THF solvent molecules to interact and solvate the individual molecules more effectively.[13][14]

Experimental Protocol: Dissolution by Gentle Warming

-

Setup: Place your flask containing the protected adenine and THF in a water bath on a magnetic stirrer hotplate.

-

Heating: Gently warm the mixture to 40-50°C. Caution: Do not boil the THF (boiling point ~66°C). Use a condenser if heating for an extended period.

-

Observation: Stir and observe if the solid dissolves.

-

Cooling: Once dissolved, you can often cool the solution back to room temperature for your reaction without immediate precipitation, effectively creating a supersaturated solution. However, be aware that the compound may crash out over time or with the addition of other reagents.[15]

Q4: I've heard sonication can help. Is this a viable option, and are there any risks?

A4: Using Sonication to Enhance Dissolution

Sonication is another excellent technique to try. It uses high-frequency sound waves to create and collapse microscopic bubbles in the liquid, a process called cavitation.[16][17]

-

Mechanism: The collapse of these bubbles generates localized high pressure and temperature, as well as powerful microjets of liquid.[16] This energy can physically break apart the aggregates of the protected adenine, increasing the surface area exposed to the solvent and accelerating dissolution.[16][17][18]

Experimental Protocol: Dissolution by Sonication

-

Setup: Place your sealed flask in a sonication bath. Ensure the water level in the bath is sufficient to cover the solvent level in your flask.

-

Sonication: Sonicate the mixture in short bursts (e.g., 5-10 minutes) and check for dissolution.

-

Temperature Control: Be aware that sonication can generate heat.[19] If your reaction is temperature-sensitive, you may need to cool the sonication bath with ice.

A Word of Caution: While generally safe for many compounds, prolonged or high-power sonication can potentially degrade some organic solvents and, in rare cases, the solute.[16][20] However, for the purpose of dissolution, short periods of sonication are unlikely to cause significant degradation.[19]

Q5: If warming and sonication don't work, what's my next step? Can I add a co-solvent?

A5: The Co-Solvent Strategy